molecular formula C12H12BrNO B1379921 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-29-0

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1379921
CAS No.: 1350760-29-0
M. Wt: 266.13 g/mol
InChI Key: OJJOEGFZFFFMEM-UHFFFAOYSA-N
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Description

“4-bromo-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12BrNO . It is a derivative of 1H-Indole-3-carboxaldehyde, which is a key intermediate for the preparation of biologically active compounds and indole alkaloids .


Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including “this compound”, are important precursors for the synthesis of diverse heterocyclic derivatives. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

1. Marine Sponge Alkaloids

4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde is structurally related to bisindole alkaloids isolated from marine sponges, such as Smenospongia sp. These compounds are part of a group that includes indole-3-carbaldehyde and 6-bromoindole-3-carbaldehyde. Such alkaloids have potential applications in pharmacological research due to their unique structures and biological activities (McKay et al., 2002).

2. Crystal Structure Analysis

Studies on compounds like 5-bromo-1H-indole-3-carbaldehyde have contributed to the understanding of crystal structures and intermolecular interactions. These insights are crucial in material science and pharmaceutical research for designing drugs with desired physical and chemical properties (Ali et al., 2017).

3. Antibacterial Activities

Derivatives of indole-3-carbaldehyde, closely related to this compound, have been synthesized and studied for their antibacterial activities. These compounds have shown inhibitory activities against various Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Carrasco et al., 2020).

4. Chemical Synthesis and Catalysis

The compound has been used in research on gold-catalyzed cycloisomerizations, demonstrating its role in facilitating complex chemical reactions. This has implications in synthetic chemistry, where such processes are vital for creating new molecules and materials (Kothandaraman et al., 2011).

5. Green Chemistry Applications

Indole-3-carbaldehyde, closely related to this compound, has been used in green chemistry applications, specifically in nanocatalyzed synthetic routes for Knoevenagel condensation. This showcases the role of such compounds in environmentally friendly chemical processes (Madan, 2020).

Properties

IUPAC Name

4-bromo-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOEGFZFFFMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219609
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-29-0
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cesium carbonate (873 mg, 12.68 mmol) was added to a solution of 4-bromo-1H-indole-3-carboxaldehyde (200 mg, 0.893 mmol) in DMF (2.0 mL) and the mixture was stirred at room temperature for 10 minutes. Then 2-iodopropane (0.179 ml, 1.785 mmol) was added and the solution was stirred for 80° C. for 2 hours. The solution was cooled to room temperature and then partitioned between ethyl acetate and water and extracted twice with ethyl acetate. The organic layers were washed twice with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the crude title intermediate (175 mg).
Name
Cesium carbonate
Quantity
873 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.179 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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